molecular formula C17H18N2O2S2 B12048232 3-Hexyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 611185-77-4

3-Hexyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12048232
CAS No.: 611185-77-4
M. Wt: 346.5 g/mol
InChI Key: JUSJRVSTCWMHJD-UHFFFAOYSA-N
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Description

3-Hexyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thioxothiazolidinone derivative featuring a hexyl chain at position 3 and a 2-oxoindolin-3-ylidene moiety at position 4. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No.

611185-77-4

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

3-(3-hexyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one

InChI

InChI=1S/C17H18N2O2S2/c1-2-3-4-7-10-19-16(21)14(23-17(19)22)13-11-8-5-6-9-12(11)18-15(13)20/h5-6,8-9,21H,2-4,7,10H2,1H3

InChI Key

JUSJRVSTCWMHJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O

Origin of Product

United States

Biological Activity

3-Hexyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound characterized by a thiazolidinone ring fused with an indolone moiety. Its unique molecular structure, which includes a hexyl group and various functional groups, suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: C17H18N2O2S2C_{17}H_{18}N_{2}O_{2}S_{2} and a molecular weight of 346.46 g/mol. The presence of sulfur and nitrogen atoms contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC17H18N2O2S2C_{17}H_{18}N_{2}O_{2}S_{2}
Molecular Weight346.46 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Knoevenagel condensation reaction between isatin derivatives and thiazolidinone precursors. Optimizing these synthetic routes is crucial for achieving high yields and purity, especially for potential industrial applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity
Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

2. Anticancer Properties
The compound has been evaluated for its anticancer effects in various cancer cell lines. It appears to induce apoptosis (programmed cell death) and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression.

3. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme overactivity is a concern, such as in some cancers or metabolic disorders.

Case Studies

Recent case studies have explored the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study highlighted its potential as a novel therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

The proposed mechanism of action for this compound involves:

  • Disruption of Cellular Processes : The compound may interfere with critical cellular processes such as DNA replication and protein synthesis.
  • Enzyme Inhibition : It likely inhibits specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of thioxothiazolidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Key Properties
Compound Name (ID from Evidence) R<sup>3</sup> Substituent R<sup>5</sup> Substituent C/H/N Content (%) Notable Properties
3-Hexyl-5-(2-oxoindolin-3-ylidene)-... Hexyl 2-oxoindolin-3-ylidene Not reported Presumed enhanced lipophilicity due to hexyl chain
3c () Propyl 4-hydroxy-3-methyl-4-phenyl 63.29/5.56/7.03 Moderate solubility; white solid
3d () Propyl 5-chloro-2-oxoindolin-3-ylidene 58.25/4.89/6.47 Chlorine enhances electronic properties
3e () Allyl 5-chloro-2-oxoindolin-3-ylidene 58.53/4.44/6.50 Allyl group may improve membrane permeability
5-HMT () - 3-hydroxy-4-methoxybenzylidene Not reported Tyrosinase inhibition (IC50 = 12.3 µM)
3-Isobutyl... () Isobutyl 2-oxoindolin-3-ylidene Not reported Smaller alkyl chain; lower molecular weight (318.41)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds with phenyl or benzyl groups (e.g., 3c, 3f) exhibit higher C/H/N ratios, suggesting greater aromaticity, whereas aliphatic substituents prioritize flexibility and lipophilicity .
Antibacterial and Antifungal Activity
  • Substituent Position and Chain Length: highlights that substituents on the indole ring and thioxothiazolidinone core critically influence activity. For example, replacing acetic acid with propanoic acid in (Z)-5-(5-methoxy-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one reduced antifungal activity, while longer alkyl chains (e.g., pentanoic acid) improved it .
Anticancer and Cytostatic Activity
  • reports that derivatives with diethylamino-methyl groups exhibit low micromolar IC50 values against leukemia cells. The hexyl group in the target compound may similarly enhance cytotoxicity via hydrophobic interactions with cellular targets .
Enzyme Inhibition
  • Tyrosinase Inhibition : 5-HMT () demonstrates potent tyrosinase inhibition, attributed to its 3-hydroxy-4-methoxybenzylidene substituent. The absence of such polar groups in the hexyl-substituted compound suggests divergent activity .

Computational and Structural Insights

  • Molecular Docking: and suggest that thioxothiazolidinone derivatives bind to hydrophobic pockets in target proteins (e.g., integrin αMI domain or fungal enzymes). The hexyl chain may occupy extended hydrophobic regions, while the 2-oxoindolin-3-ylidene moiety could engage in π-π stacking .
  • Conformational Effects : Substituents like fluorine () or methoxy groups () induce conformational changes in the indole ring, modulating activity. The hexyl group’s flexibility might allow adaptive binding .

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